molecular formula C8H8Br2O B084745 3,5-Dibromo-4-methylanisole CAS No. 14542-71-3

3,5-Dibromo-4-methylanisole

Cat. No. B084745
CAS RN: 14542-71-3
M. Wt: 279.96 g/mol
InChI Key: BZRKRRXRNGVEIZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylanisole is an organobromine compound, a subset of organic chemistry that deals with carbon-containing compounds where bromine is one of the substituents. The presence of bromine atoms significantly affects the chemical and physical properties of these molecules, making them valuable in various synthetic applications, including but not limited to, pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated anisoles typically involves direct halogenation, where the halogen is introduced into the anisole framework. For example, the synthesis of 4-bromo-3-methylanisole, a closely related compound, can be achieved through the selective bromination of 3-methylanisole using bromine in the presence of a catalyst or under controlled conditions to ensure specificity to the desired positions on the aromatic ring (Xie et al., 2020).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopy and crystallography, reveals the arrangement of atoms within a molecule. For bromoanisoles, the electron-withdrawing effect of bromine atoms influences the electron density around the aromatic ring, affecting its reactivity. Techniques like NMR and X-ray diffraction are commonly used to elucidate these structures, providing insights into bond lengths, angles, and overall molecular conformation.

Chemical Reactions and Properties

Bromoanisoles participate in various organic reactions, such as Suzuki coupling, due to the presence of bromine, which can act as a leaving group. For instance, palladium-catalyzed cross-coupling reactions are facilitated by the bromo groups in these molecules, allowing for the construction of more complex organic structures (Rizwan et al., 2021).

Scientific Research Applications

  • Synthesis of Black Fluorane Dye for Thermal Papers : 4-Bromo-3-methylanisole, a closely related compound, is primarily used in synthesizing black fluorane dye, an essential component in thermal papers. Research has focused on developing a continuous, homogeneous bromination technology in a modular microreaction system to produce 4-bromo-3-methylanisole, highlighting its industrial significance (Xie, Wang, Deng, & Luo, 2020).

  • Catalytic Upgrading in Bio-Oil Production : Studies have investigated the catalytic upgrading of 4-methylanisole, representing lignin-derived pyrolysis bio-oil, over various catalysts. This research is crucial for understanding the detailed reaction network in bio-oil production and optimizing processes for converting lignin biomass to valuable fuels (Saidi, Yousefi, Minbashi, & Arab Ameri, 2021).

  • Toxicokinetic Studies in Toxicity Evaluation : The implementation of toxicokinetics in toxicity studies of 4-methylanisole (a similar compound) has been shown to contribute significantly to improved data interpretation. Such studies help identify the toxic agent and the appropriate dose metric, which is crucial for assessing the safety of chemical compounds (Brandon et al., 2015).

  • Electrochemical Synthesis for Organic Compounds : Research on electrochemical microreactors has explored the synthesis of 4-methylanisole derivatives, highlighting its applications in organic electrosynthesis. This field is important for developing efficient and selective methods for chemical synthesis (Attour et al., 2008).

  • Investigation of Chemical Reactions and Activation Processes : Studies on the reaction of methyl-substituted anisoles, including 4-methylanisole, with various compounds provide insights into complex chemical activation processes. This research is fundamental for understanding the mechanisms of various chemical reactions (Santos, Mereiter, & Paneque, 2013).

Safety And Hazards

3,5-Dibromo-4-methylanisole is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,3-dibromo-5-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-7(9)3-6(11-2)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRKRRXRNGVEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163010
Record name 3,5-Dibromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methylanisole

CAS RN

14542-71-3
Record name 1,3-Dibromo-5-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14542-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-4-methylanisole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014542713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-methylanisole
Source EPA DSSTox
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Record name 3,5-dibromo-4-methylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.054
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RD BENNETT - 1958 - search.proquest.com
… (52/1) of 3 >5~dibromo-4-methylanisole (XV), mp 48.5-49.5. The melting point was not depressed upon mixing with a sample of the compound prepared as described below. …
Number of citations: 2 search.proquest.com
S Négrel, JM Brunel - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Recently, extensive researches have emphasized the fact that polyamine conjugates are becoming important in all biological and medicinal fields. In this review, we will focus our …
Number of citations: 8 www.ingentaconnect.com
S Schwengers - 2021 - kups.ub.uni-koeln.de
This work focuses on the conceptual development of highly confined, super acidic Brønsted acids and their application in asymmetric catalysis. A new synthetic strategy to access …
Number of citations: 4 kups.ub.uni-koeln.de

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